Introduction: Identifying a Key Pharmaceutical Building Block
Introduction: Identifying a Key Pharmaceutical Building Block
An In-Depth Technical Guide to 2,4-Dimethylpyrimidin-5-ol
In the landscape of modern drug discovery and development, the strategic importance of versatile chemical intermediates cannot be overstated. These molecules form the foundational backbone of complex active pharmaceutical ingredients (APIs). 2,4-Dimethylpyrimidin-5-ol is a prime example of such a critical building block. While not a therapeutic agent itself, its pyrimidine core is a prevalent scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets[1].
This technical guide provides an in-depth analysis of 2,4-Dimethylpyrimidin-5-ol, consolidating its chemical identity, synthesis protocols, analytical characterization, and primary applications. The content herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this intermediate, particularly for its pivotal role in the synthesis of orexin receptor antagonists used in treating sleep disorders[2][3].
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the bedrock of all subsequent experimental work. 2,4-Dimethylpyrimidin-5-ol is registered under CAS Number 412003-95-3 [4][5][6]. Its fundamental properties are summarized below, providing the necessary data for reaction planning, safety assessments, and analytical method development.
Table 1: Core Chemical and Physical Properties of 2,4-Dimethylpyrimidin-5-ol
| Identifier/Property | Value | Source |
| CAS Number | 412003-95-3 | PubChem[4], ChemScene[6] |
| Molecular Formula | C₆H₈N₂O | PubChem[4], Anax Laboratories[5] |
| Molecular Weight | 124.14 g/mol | PubChem[4], CymitQuimica[7] |
| IUPAC Name | 2,4-dimethylpyrimidin-5-ol | PubChem[4] |
| Appearance | Light-yellow to off-white solid | Sun-shinechem[3] |
| Solubility | Soluble in DMSO | Sun-shinechem[3] |
| Boiling Point | 219.7 ± 20.0 °C at 760 mmHg | ChemSrc[8] |
| SMILES | CC1=NC(=NC=C1O)C | PubChem[4], Anax Laboratories[5] |
| InChIKey | NJRAXBYJSOFRQV-UHFFFAOYSA-N | PubChem[4], Sun-shinechem[3] |
Strategic Synthesis: Role as a Lemborexant Intermediate
The primary driver for the industrial and laboratory-scale synthesis of 2,4-Dimethylpyrimidin-5-ol is its function as a key intermediate in the manufacturing of Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia[3][9]. Older synthetic routes were often unsuitable for industrial scale-up due to expensive starting materials or the use of hazardous reagents like trimethylaluminum[9].
A more recent, optimized synthesis pathway is detailed in patent literature, which improves yield and purity[9]. The causality behind this improved protocol lies in the selection of specific reagents that drive the reaction to completion with higher efficiency and generate a product that can be purified through straightforward crystallization.
Workflow for Synthesis and Purification
The following diagram outlines the logical flow from starting materials to the final, purified compound, emphasizing the critical quality control checkpoints.
Caption: High-level workflow for the synthesis and purification of 2,4-Dimethylpyrimidin-5-ol.
Detailed Synthesis Protocol
This protocol is adapted from methodologies described in patent literature for producing high-purity 2,4-Dimethylpyrimidin-5-ol[9].
Objective: To synthesize 2,4-Dimethylpyrimidin-5-ol with high yield and purity.
Core Principle: The synthesis involves the reaction of a nitrophenyl precursor with N,N-dimethylformamide diethyl acetal, followed by hydrolysis to yield the target pyrimidinol. The choice of the diethyl acetal over the dimethyl acetal has been shown to surprisingly increase the reaction yield from ~41-55% to approximately 65%[9].
Methodology:
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, combine the starting nitrophenyl compound with N,N-dimethylformamide diethyl acetal.
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Reaction Execution: Heat and stir the reaction mixture. The reaction is typically carried out for a duration of 3 to 6 hours to ensure completion[9].
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Scientist's Insight:Maintaining constant agitation is crucial to ensure homogeneity and maximize contact between reactants, thereby promoting a higher conversion rate.
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Hydrolysis: Following the initial reaction, perform a hydrolysis step on the resulting intermediate compound to yield 2,4-Dimethylpyrimidin-5-ol[9].
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Crystallization & Isolation: a. To the resulting reaction mixture, add diisopropyl ether. This acts as an anti-solvent, reducing the solubility of the product and inducing precipitation. b. Cool the mixture to 20-25°C and stir for 10-15 hours. This controlled cooling and extended stirring period allows for the slow and selective crystallization of the desired product, which is key to achieving high purity. c. Further cool the mixture to 0-5°C to maximize the precipitation of the product from the solution[9].
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Product Collection: Collect the precipitated solid via filtration. Wash the solid with a cold solvent (e.g., diisopropyl ether) to remove residual impurities.
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Drying: Dry the final product under vacuum to remove all traces of solvent.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach is required for full characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. Chemical shifts are typically referenced to a DMSO-d₆ signal[9]. Downfield shifts of the pyrimidine proton signals upon coordination with metals can also be observed, indicating the strength of ligand interaction[2].
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Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups. A characteristic hydroxyl (-OH) stretching frequency is expected in the range of 3200-3400 cm⁻¹ for the free ligand[2].
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X-Ray Powder Diffraction (XRPD): For crystalline solids, XRPD provides a unique fingerprint of the crystal lattice. A crystalline form of 2,4-dimethylpyrimidin-5-ol has been characterized with specific peaks at 12.8, 15.5, 16.6, 17.9, 21.8, 22.1, 23.6, 25.0, 25.7, 27.1, and 30.1 °2θ±0.2 °2θ when measured with CuKα radiation[9]. This technique is essential for polymorphism studies and ensuring batch-to-batch consistency in an industrial setting.
Applications in Drug Development
The utility of 2,4-Dimethylpyrimidin-5-ol is almost exclusively as a synthetic intermediate[2].
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Orexin Receptor Antagonists: Its most prominent role is in the synthesis of Lemborexant, a drug for treating insomnia[3][9]. The pyrimidine core serves as a rigid scaffold onto which other functionalities are built to achieve the desired binding affinity and selectivity for orexin receptors.
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Chemical Research: The molecule's structure is valuable for academic research into pyrimidine chemistry and for the development of novel synthetic methodologies[2].
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Bioisosterism in Drug Design: Pyrimidine rings are often used as bioisosteres for phenyl groups in drug design. This strategy can improve metabolic stability, alter physicochemical properties, and enhance target binding by introducing hydrogen bonding capabilities[10]. The structure of 2,4-Dimethylpyrimidin-5-ol makes it a candidate for such exploratory medicinal chemistry programs.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. Based on aggregated GHS data, 2,4-Dimethylpyrimidin-5-ol presents several hazards[4][6][11].
Table 2: GHS Hazard and Safety Information
| Category | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed[4][6] |
| H315 | Causes skin irritation[4][6] | |
| H319 | Causes serious eye irritation[4][6] | |
| H335 | May cause respiratory irritation[4][6] | |
| Precautionary Statements | P261 | Avoid breathing dust[4][6] |
| P280 | Wear protective gloves/eye protection[4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][6]. | |
| Storage | - | Store in a dry, dark place. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C[3]. |
Conclusion and Future Outlook
2,4-Dimethylpyrimidin-5-ol stands as a testament to the enabling power of chemical intermediates in pharmaceutical sciences. Its well-defined synthesis, clear role as a precursor to important therapeutics like Lemborexant, and the broader utility of its pyrimidine scaffold ensure its continued relevance. Future research may focus on leveraging this intermediate to develop novel analogs of existing drugs or exploring its potential in the synthesis of compounds targeting other biological pathways. As analytical techniques become more sensitive and synthetic methods more efficient, the standards for purity and characterization of such key building blocks will continue to rise, a challenge that the scientific community is well-equipped to meet.
References
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
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2,4-Dimethylpyrimidin-5-ol. (n.d.). PubChem. Retrieved from [Link]
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412003-95-3 | 2,4-dimethylpyrimidin-5-ol. (n.d.). Anax Laboratories. Retrieved from [Link]
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Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2021). MDPI. Retrieved from [Link]
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2,4-Dimethylpyrimidin-5-ol | CAS#:412003-95-3. (2025, August 25). Chemsrc. Retrieved from [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022, March 17). PubMed Central. Retrieved from [Link]
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